An In-depth Technical Guide to the Chemical Structure of Tosyl-Methamphetamine
An In-depth Technical Guide to the Chemical Structure of Tosyl-Methamphetamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tosyl-methamphetamine, also known as (S)-Methamphetamine p-toluenesulfonamide (B41071) or TS-Methamphetamine, is a derivative of the potent central nervous system stimulant methamphetamine.[1][2] In this derivative, the secondary amine of the methamphetamine molecule is covalently bonded to a p-toluenesulfonyl (tosyl) group. This modification chemically "masks" the methamphetamine, altering its physical and chemical properties. The primary interest in this compound within the scientific and forensic communities stems from its use as a clandestine method to disguise methamphetamine, thereby evading standard detection techniques.[3] This guide provides a comprehensive overview of the chemical structure, synthesis, and analytical characterization of tosyl-methamphetamine.
Chemical Structure and Properties
The chemical structure of tosyl-methamphetamine is characterized by the attachment of a tosyl group to the nitrogen atom of the methamphetamine backbone. The tosyl group, with the chemical formula CH₃C₆H₄SO₂, introduces a bulky and electron-withdrawing substituent, which significantly impacts the molecule's polarity and reactivity compared to the parent compound.
Below is a diagram of the chemical structure of N-tosyl-methamphetamine.
Caption: Chemical structure of N-tosyl-methamphetamine.
Physicochemical Properties
A summary of the key physicochemical properties of tosyl-methamphetamine is presented in the table below.
| Property | Value | Reference |
| CAS Number | 74810-23-4 | [2] |
| Molecular Formula | C₁₇H₂₁NO₂S | [2] |
| Molecular Weight | 303.42 g/mol | [2] |
| Synonyms | TS-Methamphetamine, (S)-Methamphetamine p-toluenesulfonamide | [1][2] |
| SMILES | CC(CC1=CC=CC=C1)N(C)S(=O)(=O)C2=CC=C(C)C=C2 | [2] |
| InChI | InChI=1S/C17H21NO2S/c1-14-9-11-17(12-10-14)21(19,20)18(3)15(2)13-16-7-5-4-6-8-16/h4-12,15H,13H2,1-3H3/t15-/m0/s1 | [2] |
Experimental Protocols
Synthesis of N-Tosyl-Methamphetamine
The synthesis of N-tosyl-methamphetamine is typically achieved through the reaction of methamphetamine with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base. This reaction, a standard procedure for the tosylation of secondary amines, is outlined below.
Materials:
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Methamphetamine hydrochloride
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p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydroxide (B78521) (NaOH) or other suitable base (e.g., triethylamine (B128534), pyridine)
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Dichloromethane (DCM) or other suitable organic solvent
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Water
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Anhydrous sodium sulfate (B86663) (Na₂SO₄)
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Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator)
Procedure:
-
Methamphetamine hydrochloride is dissolved in an aqueous solution of sodium hydroxide (e.g., 10% w/v) to generate the free base form of methamphetamine.
-
The resulting solution is extracted with an organic solvent such as dichloromethane.
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To the organic solution containing methamphetamine free base, p-toluenesulfonyl chloride is added portion-wise at room temperature with stirring. A base like triethylamine or pyridine (B92270) can be used as an acid scavenger if starting from the free base in a non-aqueous solvent.
-
The reaction mixture is stirred for a period of time (typically several hours) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is washed with water to remove any inorganic byproducts and excess base.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude N-tosyl-methamphetamine.
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The crude product can be further purified by recrystallization or column chromatography.
The following diagram illustrates the general workflow for the synthesis of N-tosyl-methamphetamine.
Caption: Experimental workflow for the synthesis of N-tosyl-methamphetamine.
Deprotection of N-Tosyl-Methamphetamine
The removal of the tosyl group to regenerate the parent methamphetamine is a key step in the context of its use as a masked compound. This deprotection can be achieved under various conditions, often involving strong acids or reducing agents.
Procedure (Acidic Hydrolysis):
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N-tosyl-methamphetamine is dissolved in a strong acid, such as concentrated hydrochloric acid or sulfuric acid.[4]
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The solution is heated to reflux for several hours.
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After cooling, the reaction mixture is neutralized with a base (e.g., sodium hydroxide) to precipitate the methamphetamine free base.
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The product can then be extracted with an organic solvent and purified.
Analytical Characterization
The identification and characterization of N-tosyl-methamphetamine rely on modern analytical techniques, primarily nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), often coupled with a chromatographic separation method like gas chromatography (GC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of N-tosyl-methamphetamine. The spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule.
¹H NMR Data (Predicted and Inferred from Related Structures):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.7 | d | 2H | Aromatic protons ortho to SO₂ |
| ~7.3 | d | 2H | Aromatic protons meta to SO₂ |
| ~7.2 | m | 5H | Phenyl ring protons of methamphetamine moiety |
| ~4.0 | m | 1H | CH-N |
| ~2.9 | m | 2H | CH₂-Ph |
| ~2.7 | s | 3H | N-CH₃ |
| ~2.4 | s | 3H | Ar-CH₃ (tosyl) |
| ~1.2 | d | 3H | C-CH₃ |
¹³C NMR Data (Predicted and Inferred from Related Structures): [5]
| Chemical Shift (δ, ppm) | Assignment |
| ~143 | Quaternary C of tosyl group (C-S) |
| ~138 | Quaternary C of phenyl group (C-CH₂) |
| ~137 | Quaternary C of tosyl group (C-CH₃) |
| ~129 | Aromatic CH of tosyl group |
| ~128 | Aromatic CH of phenyl group |
| ~127 | Aromatic CH of tosyl group |
| ~126 | Aromatic CH of phenyl group |
| ~58 | CH-N |
| ~40 | CH₂-Ph |
| ~30 | N-CH₃ |
| ~21 | Ar-CH₃ (tosyl) |
| ~16 | C-CH₃ |
Mass Spectrometry (MS)
Gas chromatography-mass spectrometry (GC-MS) is a standard method for the identification of tosyl-methamphetamine, particularly in forensic analysis. The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule upon electron ionization (EI).
EI-MS Fragmentation Data:
| m/z | Proposed Fragment Identity |
| 303 | [M]⁺ (Molecular Ion) |
| 212 | [M - C₇H₇]⁺ (Loss of benzyl (B1604629) group) |
| 155 | [CH₃C₆H₄SO₂]⁺ (Tosyl cation) |
| 148 | [M - CH₃C₆H₄SO₂]⁺ (Loss of tosyl group) |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 58 | [CH(CH₃)N(CH₃)]⁺ (Characteristic methamphetamine fragment) |
Conclusion
N-tosyl-methamphetamine represents a chemically modified form of methamphetamine, designed to evade detection. Its characterization requires a combination of advanced analytical techniques, with NMR and MS being the most definitive. The synthesis involves a straightforward tosylation of the secondary amine of methamphetamine, and the tosyl group can be removed under specific conditions to regenerate the parent drug. The data and protocols presented in this guide provide a comprehensive technical resource for researchers, scientists, and drug development professionals working with or encountering this compound.
References
- 1. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2007095276A2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
